molecular formula C13H21N5O B13933656 4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine

4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No.: B13933656
M. Wt: 263.34 g/mol
InChI Key: PXIFMCHEGGYXCE-UHFFFAOYSA-N
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Description

4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a morpholine and a methylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a pyrimidine derivative with a morpholine and a methylpiperazine group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, solvents like DMF, and catalysts like K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with morpholine and methylpiperazine groups makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]morpholine

InChI

InChI=1S/C13H21N5O/c1-16-2-4-17(5-3-16)12-10-13(15-11-14-12)18-6-8-19-9-7-18/h10-11H,2-9H2,1H3

InChI Key

PXIFMCHEGGYXCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3

Origin of Product

United States

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